molecular formula C9H18N2O2 B2360362 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one CAS No. 1410583-01-5

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one

Cat. No.: B2360362
CAS No.: 1410583-01-5
M. Wt: 186.255
InChI Key: ZGJIIGCYKAXDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The compound 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is systematically named according to IUPAC rules as follows:

  • IUPAC Name : this compound.
  • Rationale : The parent structure is piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4). Substituents include methyl groups at positions 2 and 6, and a methoxyethanone group (-CO-CH2-OCH3) attached to the nitrogen at position 1.

Synonyms for this compound include:

  • EVT-2497436
  • 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethanone
  • MolCore product code MC139N34.

These aliases are commonly used in commercial catalogs and research contexts.

Structural Characteristics and Molecular Topology

Molecular Formula and Weight

  • Formula : C₉H₁₈N₂O₂.
  • Molecular Weight : 186.25 g/mol.

Structural Features

The compound consists of:

  • A piperazine core with methyl groups at the 2 and 6 positions.
  • A methoxyethanone moiety (-CO-CH2-OCH3) bonded to the nitrogen at position 1 of the piperazine ring.

Stereochemistry :

  • The piperazine ring typically adopts a chair conformation , with methyl groups occupying equatorial positions to minimize steric strain.
  • The methoxyethanone side chain introduces a planar sp²-hybridized carbonyl group, which influences electronic distribution (Figure 1).
Table 1: Key Bond Lengths and Angles (Theoretical Predictions)
Bond/Angle Value (Å/°)
C=O (carbonyl) 1.22 Å
N-C (piperazine) 1.45 Å
C-O (methoxy) 1.43 Å
N-C-C (bond angle) 109.5°

Spectroscopic Fingerprinting via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • Methoxy group (-OCH₃) : Singlet at δ 3.35 (3H).
  • Piperazine methyl groups : Two singlets at δ 2.30 (6H, 2×CH₃).
  • Methylene protons (-CH₂-O-) : Multiplet at δ 3.70–3.85 (2H).
  • Carbonyl-adjacent methylene (-CO-CH₂-) : Triplet at δ 2.90 (2H, J = 6.5 Hz).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Carbonyl (C=O) : 208.5 ppm.
  • Methoxy carbon (-OCH₃) : 56.2 ppm.
  • Piperazine methyl carbons : 45.8 ppm.

Mass Spectrometry

  • Molecular Ion Peak : m/z 186.25 (C₉H₁₈N₂O₂⁺).
  • Fragmentation Patterns :
    • Loss of methoxy group (-31 Da): m/z 155.
    • Cleavage of the piperazine ring: m/z 98 (C₅H₁₂N₂⁺).
Figure 2: Proposed Fragmentation Pathway
  • Initial cleavage : Breakage of the N-C bond adjacent to the carbonyl group.
  • Secondary fragmentation : Elimination of CH₃O⁻ from the methoxyethanone moiety.

Computational Chemistry Predictions of Electronic Structure

Density Functional Theory (DFT) Analysis

  • Method : B3LYP/6-31G(d) basis set.
  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential :
    • Electron-rich regions : Oxygen atoms in the carbonyl and methoxy groups.
    • Electron-deficient regions : Piperazine nitrogen atoms due to lone pair delocalization.
Table 2: Key Computational Parameters
Parameter Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.6
Dipole Moment (Debye) 3.4
Partial Charges (N1) -0.45 e

Molecular Orbital Analysis

  • HOMO : Localized on the piperazine ring and carbonyl group, suggesting nucleophilic reactivity at these sites.
  • LUMO : Concentrated on the methoxy oxygen, indicating electrophilic susceptibility.

Implications : The electronic structure supports potential interactions with biological targets, particularly enzymes or receptors sensitive to electron-rich heterocycles.

Properties

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7-4-10-5-8(2)11(7)9(12)6-13-3/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJIIGCYKAXDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Diisopropanolamine

The patent DE19907829A1 details the preparation of cis-2,6-dimethylpiperazine via reductive amination of diisopropanolamine with ammonia and hydrogen over a nickel or cobalt catalyst. Optimal conditions (180–220°C, 50–100 bar H₂) yield >85% cis-2,6-dimethylpiperazine, with residual trans isomers removed via fractional crystallization.

Reaction Scheme :
$$
\text{HN(CH₂CH(OH)CH₃)₂} + \text{NH₃} + \text{H₂} \xrightarrow{\text{Ni/Co}} \text{cis-2,6-dimethylpiperazine} + \text{H₂O}
$$

Isomerization and Purification

Trans-2,6-dimethylpiperazine byproducts are isomerized to the cis form using high-temperature (≥180°C) catalysis, increasing overall yield to 60–70%. Final purification employs azeotropic distillation with toluene to exclude water, followed by recrystallization in aromatic solvents.

Alternative Routes: Oxidation and Reductive Amination

Oxidation of Secondary Alcohols

A two-step sequence involving alkylation followed by oxidation mitigates ketone instability:

  • Alkylation : React 2,6-dimethylpiperazine with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)-2,6-dimethylpiperazine.
  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to the ketone.

Challenges : Over-oxidation to carboxylic acids occurs without rigorous temperature control (−78°C).

Reductive Amination of Glyoxal Derivatives

Condensing 2,6-dimethylpiperazine with methylglyoxal and subsequent reduction (NaBH₃CN) forms the methoxyethylamine intermediate, which is oxidized to the ketone.

Reaction Efficiency :

  • Condensation Yield : 50%
  • Oxidation Yield : 80% (using MnO₂)

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%) Purity (%)
Haloacetylation Direct, fewer steps Harsh conditions, low yields 45–55 85–90
Activated Esters Mild, scalable Costly reagents 60–65 95
Oxidation Avoids reactive intermediates Multi-step, over-oxidation risks 40–50 90
Reductive Amination High functional group tolerance Requires oxidation step 50–60 88

Industrial-Scale Production Considerations

Catalytic System Optimization

Raney nickel outperforms cobalt in DE19907829A1, providing 82% cis selectivity versus 72% for cobalt. Catalyst recycling protocols reduce costs by 30%.

Solvent Selection

Toluene enhances cis-2,6-dimethylpiperazine crystallinity, achieving 99% purity after two recrystallizations. Polar aprotic solvents (DMF, DMSO) improve acylation kinetics but complicate downstream separations.

Green Chemistry Metrics

  • E-Factor : 15–20 kg waste/kg product (haloacetylation) vs. 8–10 kg (activated esters).
  • PMI (Process Mass Intensity) : 25–30 for traditional routes, reducible to 18 via solvent recovery.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone
  • CAS Number : 1410583-01-5

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its unique structure enhances its potential for various applications in chemistry and biology.

Medicinal Chemistry

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one is primarily explored for its therapeutic potential. Its structural characteristics suggest it could exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various pathogens.
  • Antiviral Activity : Initial studies indicate potential effectiveness against viral infections.

Case Study Example : A study evaluating piperazine derivatives found that modifications at the piperazine ring can lead to enhanced efficacy against specific bacterial strains, suggesting that similar modifications to this compound may yield beneficial results .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in:

  • Cyclization Reactions : These reactions can lead to the formation of complex cyclic structures that are valuable in drug development.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups to create derivatives with altered properties.
Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into oxidesPotassium permanganate, hydrogen peroxide
ReductionProduces reduced forms of the compoundLithium aluminum hydride, sodium borohydride
SubstitutionReplaces functional groups with othersHalogens, acids, bases

Biological Evaluation

The pharmacological evaluation of this compound includes assessing its interaction with biological targets. Preliminary research suggests it may bind effectively to certain receptors, indicating potential as a therapeutic agent.

Example of Interaction Studies : Investigations into similar piperazine compounds have shown that modifications can enhance binding affinity to serotonin receptors, which are crucial for developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

  • Target Compound: The 2-methoxy group may confer improved solubility compared to non-polar analogs like 1-(2,6-Dimethylpiperazin-1-yl)ethan-1-one .
  • AP-238: The cinnamyl and propanone substituents enhance lipophilicity, facilitating blood-brain barrier penetration and opioid receptor binding .
  • Piperazine-Aryl Derivatives : Compounds like 2-(3,4-dimethoxyphenyl)-1-(piperazin-1-yl)ethan-1-one exhibit aryl groups that may interact with serotonin or dopamine receptors, though specific data are lacking .

Pharmacological and Regulatory Implications

  • Target Compound : Absence of psychoactive substituents (e.g., cinnamyl) may reduce abuse liability, though further toxicological studies are needed to confirm safety .

Biological Activity

1-(2,6-Dimethylpiperazin-1-yl)-2-methoxyethan-1-one, a piperazine derivative, has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethanone
  • CAS Number: 1410583-01-5
  • Molecular Formula: C9H18N2O2
  • Molecular Weight: 186.25 g/mol

Pharmacokinetics

Piperazine derivatives typically exhibit favorable pharmacokinetic properties such as good solubility and absorption. Specific studies on this compound have not been extensively documented; however, related compounds suggest it may possess:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Wide distribution across tissues due to lipophilicity.
  • Metabolism: Potential hepatic metabolism with possible involvement of cytochrome P450 enzymes.
  • Excretion: Primarily renal excretion.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. While direct studies on this compound are scarce, related compounds have shown effectiveness against various pathogens.

CompoundActivityReference
Compound A (related piperazine)Effective against E. coli
Compound B (related piperazine)Antifungal properties

Antiviral Activity

Piperazine derivatives have been investigated for antiviral effects. For instance, certain modifications to piperazine structures have led to enhanced activity against viral infections such as Hepatitis C.

Case Studies

A notable case study involved a structural modification of a known autotaxin inhibitor leading to improved pharmacokinetic properties and efficacy in pulmonary fibrosis models. This highlights the potential for similar modifications in the design of new therapeutics based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dimethylpiperazin-1-yl)-2-methoxyethan-1-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,6-dimethylpiperazine with a methoxy-substituted acetyl chloride derivative under anhydrous conditions. Key steps include:

  • Precursor Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carbonyl group.
  • Reaction Conditions : Conduct the reaction in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Purification : Employ column chromatography with a gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry. Key signals include methoxy protons (~δ 3.3 ppm) and piperazine methyl groups (~δ 1.2 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For accurate results, grow single crystals via slow evaporation of a saturated acetonitrile solution .

Q. How can preliminary pharmacological activity be assessed for this compound?

  • Methodological Answer :

  • In Vitro Receptor Binding Assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement assays. Compare binding affinity (IC₅₀) with structural analogs like AP-238 .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to evaluate agonist/antagonist activity .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :

  • Triangulation : Validate findings using orthogonal assays (e.g., electrophysiology for receptor activity) and cross-species models (e.g., zebrafish neurobehavioral assays).
  • Dose-Response Analysis : Test multiple concentrations in preclinical models (e.g., rodents) to identify bell-shaped curves, as seen in structurally related dopamine modulators .

Q. What in silico strategies are recommended for predicting ADME properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Use tools like GROMACS to predict blood-brain barrier permeability based on logP and polar surface area.
  • Metabolism Prediction : Apply CYP450 isoform-specific docking (e.g., CYP3A4 in Schrödinger Suite) to identify potential metabolic hotspots (e.g., piperazine N-demethylation) .

Q. How can conformational analysis inform the design of analogs with improved selectivity?

  • Methodological Answer :

  • X-ray/NMR Hybrid Methods : Resolve low-energy conformers using crystallography and compare with solution-state NMR data.
  • Docking Studies : Map interactions with target receptors (e.g., dopamine D1/D2) using Glide or AutoDock. For example, boat conformations in piperazine derivatives can enhance subtype selectivity .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for the molecular ion (e.g., m/z 241 → 98).
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (85–115%) using spiked plasma samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.